molecular formula C20H19N5O6 B2692402 dimethyl 2,2'-(1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purine-3,8(2H,4H)-diyl)diacetate CAS No. 899988-75-1

dimethyl 2,2'-(1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purine-3,8(2H,4H)-diyl)diacetate

Cat. No.: B2692402
CAS No.: 899988-75-1
M. Wt: 425.401
InChI Key: MEQVTSFPFLKJTA-UHFFFAOYSA-N
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Description

Dimethyl 2,2'-(1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purine-3,8(2H,4H)-diyl)diacetate is a complex organic compound belonging to the class of imidazo[2,1-f]purine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the imidazo[2,1-f]purine core. One common approach is the condensation of appropriate precursors, such as 1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purine with dimethyl acetoacetate under acidic or basic conditions. The reaction is often carried out in a solvent like dichloromethane or dimethylformamide at elevated temperatures.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis or ultrasonic irradiation can be employed to optimize reaction conditions and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.

  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: It has potential as a probe for studying biological systems due to its fluorescent properties.

  • Medicine: It may have therapeutic applications, particularly in the development of new drugs targeting specific diseases.

  • Industry: Its unique chemical structure makes it useful in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

  • Imidazo[2,1-f]purine derivatives: These compounds share a similar core structure but differ in substituents and functional groups.

  • Phenyl-substituted purines: These compounds also contain phenyl groups but may have different heterocyclic structures.

Properties

IUPAC Name

methyl 2-[2-(2-methoxy-2-oxoethyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-6-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O6/c1-22-17-16(18(28)25(20(22)29)11-15(27)31-3)24-9-13(12-7-5-4-6-8-12)23(19(24)21-17)10-14(26)30-2/h4-9H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEQVTSFPFLKJTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC(=O)OC)N3C=C(N(C3=N2)CC(=O)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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